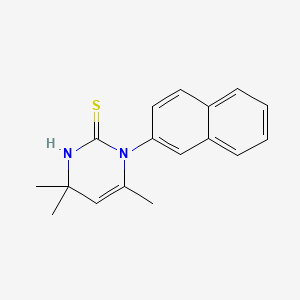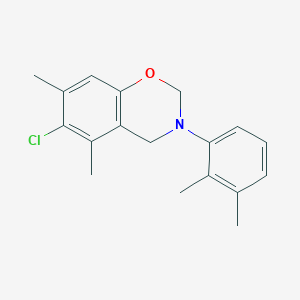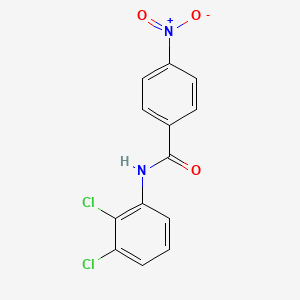![molecular formula C23H26N6O2 B5550091 N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)
N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.21172409 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include pyrroles, pyridines, pyrazines, and others, are fundamental to pharmaceuticals, agrochemicals, and other industrial applications due to their high biological activities. Research on nitrogen-containing heterocyclic compounds highlights their extensive use in creating herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Pyrazines, in particular, find use in flavors, fragrances, and pharmaceutical intermediates. The synthesis and evaluation of new [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones and related compounds for their analgesic and anti-inflammatory activities exemplify the chemical's potential in medicinal chemistry (Higasio & Shoji, 2001), (Demchenko et al., 2015).
Biological Activity and Drug Discovery
The exploration of novel heterocyclic systems, including pyridazine derivatives, for anticipated biological activities showcases the compound's relevance in drug discovery. Synthesis strategies involving heterocyclic compounds can lead to new therapeutic agents with anti-inflammatory, analgesic, and potentially antitumor activities. Compounds such as bis-indole derivatives have been synthesized for evaluation in antitumor activity, reflecting the ongoing search for new cancer treatments (Youssef et al., 2005), (Andreani et al., 2008).
Pharmacological Research
In the realm of pharmacological research, the synthesis and evaluation of new chemical entities based on the structure of N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine could lead to the discovery of novel pharmacophores. These efforts are aimed at developing drugs with specific biological targets, such as c-Met/ALK inhibitors for cancer therapy. The design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones illustrate the approach to creating highly selective and efficacious inhibitors with potential antitumor applications (Li et al., 2013).
Propiedades
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17-8-9-20(24-16-17)25-21-10-11-22(27-26-21)28-12-14-29(15-13-28)23(30)18(2)31-19-6-4-3-5-7-19/h3-11,16,18H,12-15H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBUKVEDYLRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
![[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone](/img/structure/B5550016.png)
![(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)


![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B5550067.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![16-Thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one](/img/structure/B5550115.png)

